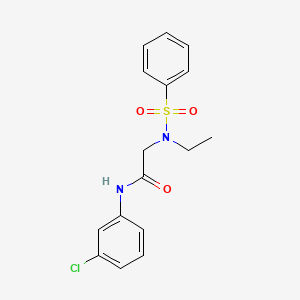
N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 3466B, is a neuroprotective drug that has been extensively studied for its potential therapeutic applications in various neurodegenerative disorders. It is a small molecule that has shown promising results in preclinical studies for the treatment of Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).
Mécanisme D'action
The exact mechanism of action of N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B is not fully understood. However, it has been proposed that N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B exerts its neuroprotective effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is activated in response to DNA damage and plays a role in cell death pathways. Inhibition of PARP activity by N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to reduce neuronal cell death and improve mitochondrial function.
Biochemical and physiological effects:
N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, improve mitochondrial function, and protect against neuronal cell death. N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B has also been shown to improve motor function and cognitive deficits in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B for lab experiments is its neuroprotective properties. It has been shown to protect against neuronal cell death and improve mitochondrial function, which makes it a valuable tool for studying neurodegenerative diseases. However, one of the limitations of N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B. Another potential direction is the investigation of the therapeutic potential of N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B and its effects on neuronal function.
Applications De Recherche Scientifique
N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been extensively studied for its neuroprotective properties in various preclinical models of neurodegenerative diseases. It has been shown to protect against neuronal cell death, reduce oxidative stress, and improve mitochondrial function. N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B has also been shown to improve motor function and cognitive deficits in animal models of Parkinson's disease, Alzheimer's disease, and ALS.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-2-19(23(21,22)15-9-4-3-5-10-15)12-16(20)18-14-8-6-7-13(17)11-14/h3-11H,2,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUZHFDISREYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4395804.png)
![3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4395810.png)
![(5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B4395816.png)
![{[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395819.png)
![5-[(cycloheptylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4395824.png)
![4-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4395828.png)
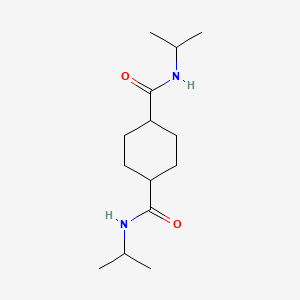
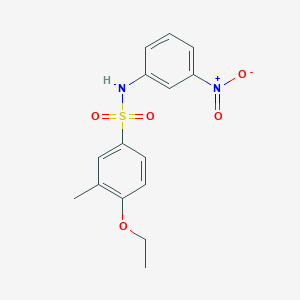
![2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4395847.png)
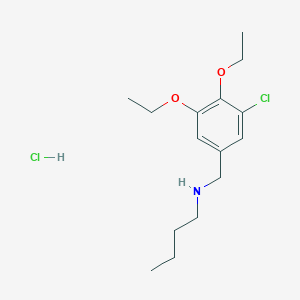
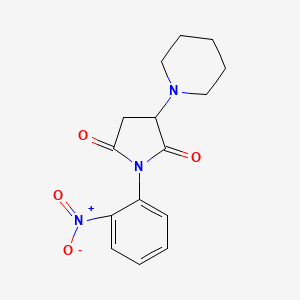
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4395902.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)butanamide](/img/structure/B4395909.png)
![2-fluoro-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395912.png)